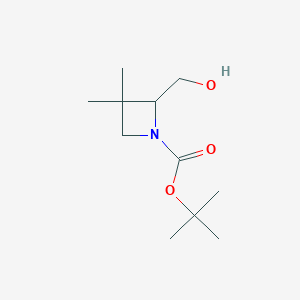

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate

Description

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate (CAS: 2165737-81-3) is a substituted azetidine derivative characterized by a hydroxymethyl group at position 2 and two methyl groups at position 3 of the azetidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position provides steric protection, making the compound a versatile intermediate in organic synthesis and medicinal chemistry . Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol and a purity of ≥95% in commercial samples .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(4,5)8(12)6-13/h8,13H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTHVEPVLSXJQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1CO)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate (CAS No. 2165737-81-3) is a synthetic compound with potential biological activity. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 215.29 g/mol

- Structure : The compound features a tert-butyl group attached to a hydroxymethyl azetidine ring, which contributes to its potential biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound may exhibit antimicrobial properties. For example, heterocyclic compounds often demonstrate activity against various bacterial strains, including resistant strains. The azetidine structure is known to enhance the binding affinity to bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. Enzyme inhibition is a common mechanism through which many drugs exert their therapeutic effects. Compounds with similar structural characteristics have been studied for their ability to inhibit proteases and other critical enzymes in disease pathways .

Case Studies and Research Findings

- Antibacterial Activity :

- Enzyme Interaction :

- Pharmacokinetics :

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 2165737-81-3 | 215.29 g/mol | Antibacterial, Enzyme Inhibition |

| Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | 170491-63-1 | 201.26 g/mol | Antimicrobial Activity |

| Tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | 1824536-26-6 | 215.29 g/mol | Enzyme Inhibition |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound may exhibit antiprotozoal and anti-inflammatory activities.

Case Study: Antiprotozoal Activity

A study focused on the synthesis of azetidine derivatives revealed that compounds similar to this compound showed promising antiprotozoal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-activity relationship (SAR) analysis indicated that modifications at the hydroxymethyl position significantly enhanced biological activity .

Organic Synthesis

Building Block in Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique azetidine ring structure allows chemists to create complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.

Data Table: Synthesis Routes and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reflux in DMF | 85 |

| Cycloaddition with Alkenes | Room Temperature | 75 |

| Heck Reaction | Pd catalyst in ethanol | 90 |

The above table summarizes various synthetic routes utilizing this compound, showcasing its efficiency in organic synthesis .

Material Science

Polymer Chemistry

In material science, this compound has been explored as a monomer for the production of biodegradable polymers. Its incorporation into polymer chains enhances mechanical properties while maintaining environmental sustainability.

Case Study: Biodegradable Polymers

Research conducted on the polymerization of this compound demonstrated that it could be utilized to produce polyesters with improved thermal stability and biodegradability compared to traditional petrochemical-based polymers. The resulting materials showed potential applications in packaging and biomedical devices .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Azetidine Derivatives

Azetidine derivatives share a four-membered ring structure but differ in substituents, which critically influence their physicochemical properties and applications. Below is a detailed comparison with structurally analogous compounds:

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Observations

Substituent Effects on Molecular Weight: The target compound has the highest molecular weight (215.29 g/mol) among the compared derivatives due to its dimethyl and hydroxymethyl groups. Derivatives with fewer substituents (e.g., amino or hydroxyethyl groups) exhibit lower molecular weights (186–202 g/mol) .

Functional Group Diversity: The hydroxymethyl group in the target compound enhances hydrophilicity compared to methyl or ethyl substituents in analogs like 1368087-42-6 or 152537-03-6 . Amino groups (e.g., in 1262411-27-7) introduce basicity, enabling salt formation or coordination chemistry, whereas the Boc group in the target compound aids in stability during synthetic steps .

Comparison with Other Derivatives

- tert-Butyl 3-cyanoazetidine-1-carboxylate (CAS unspecified): Synthesized via LiHMDS-mediated cyanation at low temperatures (−78°C), highlighting the sensitivity of azetidine rings to reaction conditions .

- Amino-Substituted Derivatives (e.g., 1262411-27-7): Often prepared via reductive amination or hydrazone formation, as demonstrated in hydrazo compound synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.